![molecular formula C18H28N4O3 B5673918 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5673918.png)
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
The molecule is a complex organic compound featuring a diazaspirodecanone core, which is a significant structure in the realm of heterocyclic chemistry. Such compounds are of interest due to their unique chemical properties and potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related diazaspiro and oxadiazole derivatives involves multi-step chemical processes including cycloaddition reactions, hydrogenolysis, and functional group transformations. For instance, Georgiadis et al. (1986) described the synthesis of related structures through hydrogenolysis and subsequent chemical modifications, highlighting the complexity and precision required in such synthetic processes (Georgiadis, 1986).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insights into the spatial arrangement of atoms within a molecule. Jiang et al. (2012) detailed the structural determination of similar oxadiazole derivatives using X-ray diffraction, underscoring the importance of molecular geometry in understanding the properties and reactivity of these compounds (Jiang et al., 2012).
properties
IUPAC Name |
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-2-15-19-16(25-20-15)12-21-9-7-18(13-21)6-3-8-22(17(18)23)14-4-10-24-11-5-14/h14H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMADBDOXMUUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2CCC3(C2)CCCN(C3=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
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